3'-Fluorobenzylspiperone maleate
Overview
Description
3’-Fluorobenzylspiperone maleate is a potent and selective ligand for the dopamine D2 receptor. It is known for its high affinity for the D2 receptor, making it a valuable compound in neuropharmacological research. The compound has a molecular formula of C30H31F2N3O2·C4H4O4 and a molecular weight of 619.67 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluorobenzylspiperone maleate involves multiple steps, starting with the preparation of the fluorobenzyl derivative. The key steps include:
Fluorination: Introduction of the fluorine atom into the benzyl ring.
Spiperone Derivative Formation: Coupling the fluorobenzyl derivative with spiperone under controlled conditions.
Maleate Formation: Reacting the resulting compound with maleic acid to form the maleate salt.
Industrial Production Methods: Industrial production of 3’-Fluorobenzylspiperone maleate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3’-Fluorobenzylspiperone maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorobenzylspiperone oxides, while reduction may produce fluorobenzylspiperone alcohols .
Scientific Research Applications
3’-Fluorobenzylspiperone maleate has several scientific research applications:
Neuropharmacology: It is used to study dopamine D2 receptor interactions and their role in neurological disorders.
Radioligand Binding Studies: The compound is employed in radioligand binding assays to investigate receptor-ligand interactions.
Drug Development: It serves as a reference compound in the development of new drugs targeting dopamine receptors.
Biological Research: The compound is used to explore the effects of dopamine receptor modulation on cellular processes
Mechanism of Action
3’-Fluorobenzylspiperone maleate exerts its effects by binding to the dopamine D2 receptor with high affinity. This binding inhibits the receptor’s activity, leading to modulation of dopamine signaling pathways. The compound’s selectivity for the D2 receptor over other receptors, such as serotonin 5-HT2, makes it a valuable tool for studying dopamine-related processes .
Comparison with Similar Compounds
Spiperone: A non-fluorinated analog with lower affinity for the D2 receptor.
Haloperidol: Another dopamine receptor antagonist with different receptor selectivity.
Raclopride: A selective D2 receptor antagonist used in similar research applications.
Uniqueness: 3’-Fluorobenzylspiperone maleate is unique due to its high affinity and selectivity for the dopamine D2 receptor. Compared to spiperone, it has a 2.5-fold greater affinity for the D2 receptor and a 12-fold lower affinity for the serotonin 5-HT2 receptor, making it a more selective tool for studying dopamine-related pathways .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;3-[(3-fluorophenyl)methyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31F2N3O2.C4H4O4/c31-25-13-11-24(12-14-25)28(36)10-5-17-33-18-15-30(16-19-33)29(37)34(21-23-6-4-7-26(32)20-23)22-35(30)27-8-2-1-3-9-27;5-3(6)1-2-4(7)8/h1-4,6-9,11-14,20H,5,10,15-19,21-22H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURUFADWVGXLOY-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC4=CC(=CC=C4)F)CCCC(=O)C5=CC=C(C=C5)F.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC4=CC(=CC=C4)F)CCCC(=O)C5=CC=C(C=C5)F.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35F2N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042575 | |
Record name | 3'-Fluorobenzylspiperone maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135278-61-3 | |
Record name | 3'-Fluorobenzylspiperone maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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